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Compound of Interest

Compound Name: Vopimetostat

Cat. No.: B15583334 Get Quote

A comprehensive guide comparing the safety and tolerability of Vopimetostat with alternative

therapies in the treatment of MTAP-deleted cancers.

Introduction
Vopimetostat (TNG462) is an investigational, orally bioavailable, small molecule inhibitor of

protein arginine methyltransferase 5 (PRMT5) that has demonstrated promising efficacy in

patients with methylthioadenosine phosphorylase (MTAP)-deleted solid tumors.[1][2] Its

mechanism of action, which involves selectively targeting cancer cells with MTAP deletions, is

designed to offer a wider therapeutic index and a more favorable safety profile compared to

traditional chemotherapy and other targeted agents. This guide provides a detailed

comparative analysis of Vopimetostat's safety profile against standard-of-care chemotherapy

regimens and another investigational MTA-cooperative PRMT5 inhibitor, AMG 193, supported

by available clinical trial data.

Comparative Safety Profile: Vopimetostat vs.
Alternatives
The safety profile of Vopimetostat has been primarily evaluated in the ongoing Phase 1/2

clinical trial (NCT05732831).[2][3][4] For comparison, we will analyze the adverse event data

for standard second-line chemotherapy regimens for pancreatic cancer, FOLFIRINOX and

Gemcitabine plus nab-Paclitaxel, as well as the publicly available data for AMG 193, another

MTA-cooperative PRMT5 inhibitor in clinical development (NCT05094336).[5][6][7]
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Table 1: Comparison of Common Treatment-Related Adverse Events (TRAEs)
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Adverse Event
Vopimetostat
(Phase 1/2)[1]
[3][8][9]

AMG 193
(Phase 1)[5][6]
[10]

FOLFIRINOX
(Meta-
analysis)[9]
[11][12][13][14]

Gemcitabine +
nab-Paclitaxel
(Meta-
analysis)[15]
[16][17][18][19]

Hematological

Anemia
20% (Grade 3:

13%)

Not Reported as

Common

Grade 3/4: 5-

15%

Grade 3/4: 10-

27%

Neutropenia
Not Reported as

Common

No Clinically

Significant

Myelosuppressio

n

Grade 3/4: 20-

46%

Grade 3/4: 27-

42%

Febrile

Neutropenia
Not Reported Not Reported Grade 3/4: 5-7% Grade 3/4: 3%

Thrombocytopeni

a

13%

(Predominantly

Grade 1)

Not Reported as

Common
Grade 3/4: 5-9%

Grade 3/4: 2-

13%

Non-

Hematological

Nausea

26%

(Predominantly

Grade 1)

57.5% (Grade 3:

4.6%)

Grade 3/4: 7-

15%

Grade 3/4: 8-

17%

Fatigue

19%

(Predominantly

Grade 1)

25.3% (Grade 3:

1.1%)

Grade 3/4: 9-

24%

Grade 3/4: 7-

17%

Diarrhea
Not Reported as

Common

Not Reported as

Common

Grade 3/4: 10-

13%
Grade 3/4: 4-6%

Vomiting
Not Reported as

Common

34.5% (Grade 3:

3.4%)

Grade 3/4: 5-

15%
Grade 3/4: 4-6%

Dysgeusia 19%

(Predominantly

Not Reported Not Reported Not Reported
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Grade 1)

Peripheral

Neuropathy
Not Reported Not Reported Grade 3/4: 9%

Grade 3/4: 7-

17%

Dose

Modifications

Dose Reductions 8%
10 patients (out

of 48)
Variable Variable

Discontinuations

due to AEs
0%

3 patients (out of

48)
Variable Variable

Key Observations:

Vopimetostat demonstrates a generally well-tolerated safety profile, with the majority of

treatment-related adverse events (TRAEs) being Grade 1.[1][8][9]

Notably, no Grade 4 or 5 TRAEs have been reported for Vopimetostat in the ongoing Phase

1/2 study.[1][8]

The rates of severe hematological toxicities, such as neutropenia and febrile neutropenia,

which are common with FOLFIRINOX and Gemcitabine + nab-Paclitaxel, are significantly

lower with Vopimetostat.

While anemia is a reported TRAE for Vopimetostat, with a Grade 3 event rate of 13%, this

appears to be a manageable on-target effect of PRMT5 inhibition.

Compared to AMG 193, Vopimetostat appears to have a lower incidence of nausea and

vomiting.

The low rates of dose reduction (8%) and discontinuation (0%) due to adverse events for

Vopimetostat suggest good tolerability and the potential for sustained treatment duration.[3]

Experimental Protocols
The safety and tolerability of Vopimetostat are being formally evaluated in the multicenter,

open-label, Phase 1/2 clinical trial (NCT05732831).[2][4]
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Study Design:

Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).

Phase 2: A dose-expansion phase to evaluate the safety and efficacy of Vopimetostat at the

RP2D in specific cohorts of patients with MTAP-deleted solid tumors.[2]

Safety Monitoring and Assessment:

The safety monitoring plan for a Phase 1/2 trial like that of Vopimetostat typically includes the

following, in accordance with regulatory guidelines:[20][21][22][23]

Frequent Monitoring: Continuous and close monitoring of all study participants by the

investigator.

Adverse Event (AE) Reporting: All adverse events are recorded, regardless of their

perceived relationship to the study drug. The severity of AEs is graded according to the

National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][8]

[24][25][26]

Laboratory Assessments: Regular monitoring of hematology (complete blood count with

differential) and blood chemistry panels to assess for organ toxicity (liver function tests, renal

function tests, etc.).

Physical Examinations: Regular physical examinations and vital sign monitoring.

Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, a predefined DLT

period is established to assess for severe toxicities that would preclude further dose

increases.

Data and Safety Monitoring Board (DSMB): For multi-site or high-risk trials, an independent

DSMB may be established to periodically review safety data.[20]
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Caption: Vopimetostat's MTA-cooperative inhibition of PRMT5 in MTAP-deleted cancer cells.
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Caption: A typical workflow for safety assessment in a Phase 1/2 clinical trial.
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Conclusion
The available data from the ongoing Phase 1/2 trial suggest that Vopimetostat has a favorable

and manageable safety profile, particularly when compared to the significant toxicities

associated with standard-of-care chemotherapy regimens used in pancreatic cancer. Its

selective mechanism of action in MTAP-deleted tumors appears to translate into a lower

incidence of severe adverse events, especially myelosuppression. The comparison with

another MTA-cooperative PRMT5 inhibitor, AMG 193, indicates potential differences in the non-

hematological side effect profiles, which will be further clarified as more data becomes

available. The promising safety and tolerability of Vopimetostat, coupled with its demonstrated

anti-tumor activity, support its continued development as a potentially valuable new therapeutic

option for patients with MTAP-deleted cancers. A pivotal trial comparing Vopimetostat to
standard chemotherapy is planned and will provide more definitive comparative safety and

efficacy data.[2][4]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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